molecular formula C18H13Cl2F3O4 B8306379 4-(3-(3,5-Dichlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoyl)-2-methylbenzoic acid

4-(3-(3,5-Dichlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoyl)-2-methylbenzoic acid

Cat. No. B8306379
M. Wt: 421.2 g/mol
InChI Key: OCKCOEDZYCCPJE-UHFFFAOYSA-N
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Patent
US08952175B2

Procedure details

4.46 g of 4-acetyl-2-methylbenzoic acid, 6.08 g of 3′,5′-dichloro-2,2,2-trifluoroacetophenone, 18.2 g of toluene and 3.79 g of triethylamine were fed and the mixture was stirred for 13 hours at 60° C. 12.2 g of toluene was added to the slurry-state reaction solution, and the mixture was cooled to room temperature. The reaction solution was filtered under reduced pressure, and the solid was washed with a small amount of toluene. 11.3 g of triethylamine salt of 4-(3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoyl)-2-methylbenzoic acid as a white solid was obtained by drying under reduced pressure.
Quantity
4.46 g
Type
reactant
Reaction Step One
Quantity
6.08 g
Type
reactant
Reaction Step Two
Quantity
3.79 g
Type
reactant
Reaction Step Three
Quantity
12.2 g
Type
solvent
Reaction Step Four
Quantity
18.2 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[C:6]([CH3:13])[CH:5]=1)(=[O:3])[CH3:2].[Cl:14][C:15]1[CH:16]=[C:17]([C:22](=[O:27])[C:23]([F:26])([F:25])[F:24])[CH:18]=[C:19]([Cl:21])[CH:20]=1.C(N(CC)CC)C>C1(C)C=CC=CC=1>[Cl:14][C:15]1[CH:16]=[C:17]([C:22]([OH:27])([C:23]([F:24])([F:25])[F:26])[CH2:2][C:1]([C:4]2[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[C:6]([CH3:13])[CH:5]=2)=[O:3])[CH:18]=[C:19]([Cl:21])[CH:20]=1

Inputs

Step One
Name
Quantity
4.46 g
Type
reactant
Smiles
C(C)(=O)C1=CC(=C(C(=O)O)C=C1)C
Step Two
Name
Quantity
6.08 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)C(C(F)(F)F)=O
Step Three
Name
Quantity
3.79 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
12.2 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
18.2 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 13 hours at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered under reduced pressure
WASH
Type
WASH
Details
the solid was washed with a small amount of toluene

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)Cl)C(CC(=O)C1=CC(=C(C(=O)O)C=C1)C)(C(F)(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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